Substrate Turnover Efficiency Relative to Nitrophenyl-Based Substrates
For many β-galactosidase enzymes, the relative catalytic efficiency with 6-bromo-2-naphthyl β-D-galactopyranoside is directly comparable to that of widely used nitrophenyl substrates. The BRENDA enzyme database compiles data indicating that for certain enzymes, the activity with 6-bromo-2-naphthyl β-D-galactopyranoside is 30% of the activity observed with 4-nitrophenyl β-D-galactopyranoside (PNPG) [1]. Furthermore, in a study of recombinant Rhizobium meliloti β-galactosidase, the kcat/Km ratios for 6-bromo-2-naphthyl β-D-galactopyranoside (BNG) were not reported but the compound was successfully used alongside X-gal for activity staining, confirming its utility as an effective substrate for this enzyme, which did not show a preference for either PNPG or ONPG [2].
| Evidence Dimension | Enzymatic activity (relative) |
|---|---|
| Target Compound Data | 30% |
| Comparator Or Baseline | 4-Nitrophenyl β-D-galactopyranoside (PNPG) |
| Quantified Difference | Activity with target is 30% of that with comparator. |
| Conditions | β-galactosidase from an unspecified source, as curated in the BRENDA database. |
Why This Matters
This data confirms the compound is a competent substrate for the enzyme, and the quantitative comparison allows researchers to calibrate assay sensitivity relative to a common standard, PNPG.
- [1] BRENDA Enzyme Database. EC 3.2.1.23 - beta-galactosidase. Substrate: 6-bromo-2-naphthyl-beta-galactoside. View Source
- [2] Leahy, M., et al. Purification and some characteristics of a recombinant dimeric Rhizobium meliloti β-galactosidase expressed in Escherichia coli. Enzyme and Microbial Technology 28.8 (2001): 682-688. View Source
